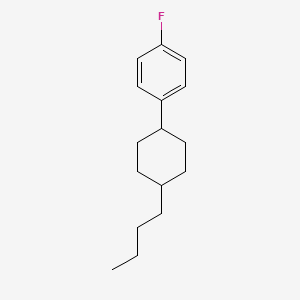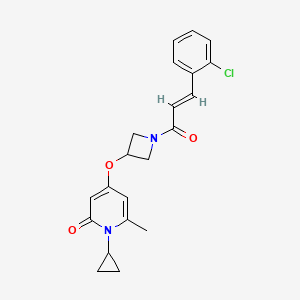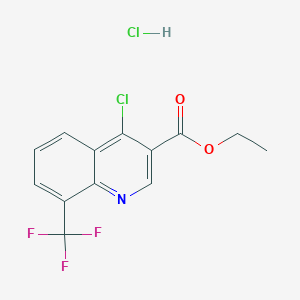![molecular formula C23H30ClN5O B2381254 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877791-71-4](/img/structure/B2381254.png)
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a potent and selective FLT3 inhibitor with good pharmaceutical properties, excellent PK profile, and superior efficacy and tolerability in tumor xenograft models . It has demonstrated a desirable safety and PK profile in humans and is currently in phase II clinical trials .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrazole nucleus, which provides important pi-CH (2) interactions with the kinase . The tert-butyl group remains a critical binding element by occupying a lipophilic domain in the kinase which is exposed upon rearrangement of the activation loop .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 413.95. Other properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- Research has been conducted on the synthesis of imidazoazines, including pyrazolo[1,5-a]pyrimidine derivatives, via flash vacuum thermolysis of tert-butylimines, indicating a method for synthesizing complex heterocyclic structures like the compound (Katarzyna et al., 2017).
- Another study focused on the synthesis of pyrazole derivatives with potential antimicrobial and anticancer properties, showcasing the biological relevance of pyrazolo[1,5-a]pyrimidin derivatives (Hafez et al., 2016).
Potential Biological Applications
- Benzopyranylamine compounds, including those with morpholine and pyrimidine moieties, have been investigated for their anti-tumor properties, highlighting the therapeutic potential of similar complex molecules (Jurd, 1996).
- The exploration of tert-butyl as a protecting group in pyrazole syntheses suggests strategies for the synthesis and modification of pyrazolo[1,5-a]pyrimidin derivatives, which may enhance their stability and reactivity for further research applications (Pollock & Cole, 2014).
Synthesis and Application Methodologies
- A study on the efficient synthesis of functionalized dihydropyrimidinones using MoO2Cl2 as a catalyst might offer insights into novel synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives and their functionalization (Guggilapu et al., 2016).
- Reactions of certain dithiazoles with primary and secondary alkylamines have been explored, potentially providing a foundation for understanding the reactivity of nitrogen-containing heterocycles like the compound (Lee & Kim, 1993).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN5O/c1-16-21(17-5-7-18(24)8-6-17)22-26-19(23(2,3)4)15-20(29(22)27-16)25-9-10-28-11-13-30-14-12-28/h5-8,15,25H,9-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDWQANCMKTKPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NCCN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

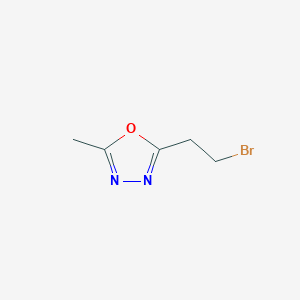
![diethyl (E,4E)-4-[amino-[4-(2,6-dimethylphenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate](/img/structure/B2381175.png)
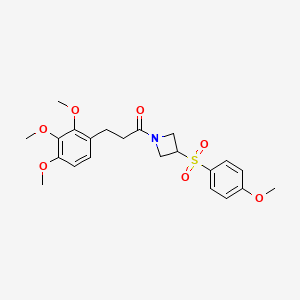
![(Z)-(1-{[1,1'-biphenyl]-4-yl}-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2381178.png)


![1-(4-Chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2381183.png)
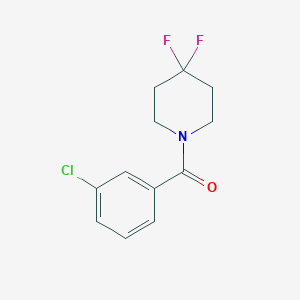
![(2-(Methylthio)pyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2381185.png)

